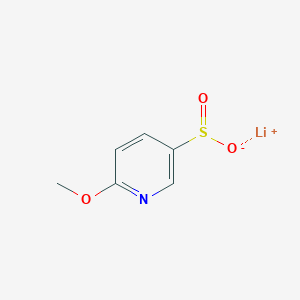

Lithium(1+) ion 6-methoxypyridine-3-sulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium(1+) ion 6-methoxypyridine-3-sulfinate is a chemical compound with the CAS Number: 2098851-55-7 . It has a molecular weight of 179.13 . The compound is stored at temperatures below -10 degrees Celsius and comes in the form of a powder . The IUPAC name for this compound is lithium 6-methoxypyridine-3-sulfinate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7NO3S.Li/c1-10-6-3-2-5 (4-7-6)11 (8)9;/h2-4H,1H3, (H,8,9);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a powder that is stored at temperatures below -10 degrees Celsius . It has a molecular weight of 179.13 . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Lithium(1+) ion 6-methoxypyridine-3-sulfinate is utilized in the synthesis of C-6 and C-3 substituted chalcogen derivatives of 2-methoxypyridine. This process involves regioselective lithiation in the presence of BF 3 and lithium diisopropylamide (LDA), facilitating the incorporation of a chalcogen atom at specific positions of 2-methoxypyridine (Singh et al., 2015).

Battery Research and Charge Carrier Chemistry

- This compound plays a role in advanced battery research, especially in lithium-sulfide batteries. It contributes to understanding the transport of charge carriers and ion conduction in lithium-sulfide, which is crucial for battery performance (Lorger et al., 2018).

Lithium-Sulfur Battery Improvements

- In the field of lithium-sulfur batteries, this compound aids in developing strategies to immobilize polysulfides within the cathode structure, enhancing battery cycling performance and capacity retention (Zheng et al., 2014).

Deprotometalation and Regioselectivity in Organic Chemistry

- The compound is significant in studying deprotometalation of methoxy- and fluoro-pyridines, revealing insights into the regioselectivity and chemical properties of these substances, which is important for the development of new chemical reactions and synthesis (Hedidi et al., 2016).

Electrolyte Research in Rechargeable Batteries

- It is instrumental in researching high-voltage systems in rechargeable lithium batteries, particularly in examining the use of various ionic liquids as electrolytes, enhancing the understanding of electrolyte behavior in battery systems (Borgel et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

lithium;6-methoxypyridine-3-sulfinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.Li/c1-10-6-3-2-5(4-7-6)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEHYHQWAIVEHB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=NC=C(C=C1)S(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6LiNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2368181.png)

![Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate](/img/structure/B2368183.png)

![2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide](/img/structure/B2368184.png)

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid](/img/structure/B2368189.png)

![2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368190.png)

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2368196.png)